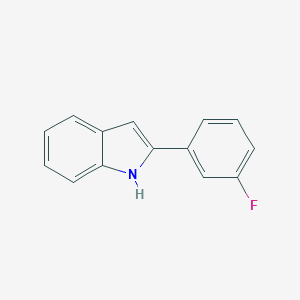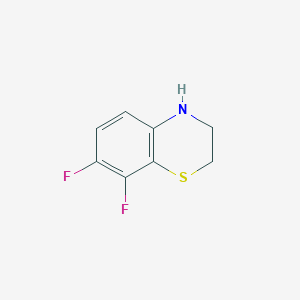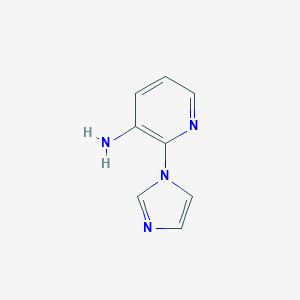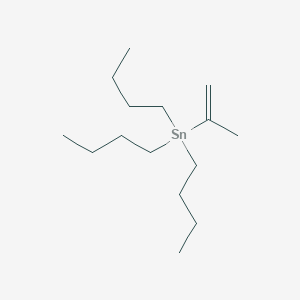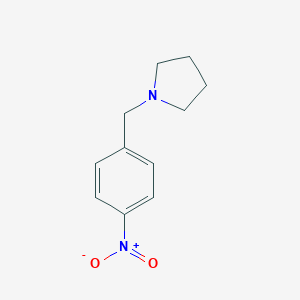
1-(4-Nitrobenzyl)pyrrolidine
Übersicht
Beschreibung
1-(4-Nitrobenzyl)pyrrolidine, also known as NBPy, is a chemical compound with the molecular formula C11H13NO2. It has an average mass of 206.241 Da . This compound is used in tests for alkylating agents and in a spectroscopic method for phosgene determination .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized starting from (2S,4R)-4-hydroxyproline . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
Pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . Alkylation of NBP (solvent) and 1.0 mL of 0.5 M hydrazine solution was then added .Physical And Chemical Properties Analysis
1-(4-Nitrobenzyl)pyrrolidine has a molecular weight of 206.24 g/mol. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .Wissenschaftliche Forschungsanwendungen
1. Drug Discovery
- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .
- Methods : The synthesis of these compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Antiviral and Anticancer Therapy
- Application : Pyrrolidine-functionalized nucleoside analogs have been synthesized and tested for their antiviral and anticancer activity .
- Methods : The synthesis of these compounds started with commercially available 2′-deoxynucleosides and 2′,3′-dideoxynucleosides .
- Results : The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .
3. Antimicrobial and Antifungal Therapy
- Application : Pyrrolidine derivatives are known to have antibacterial and antifungal activities .
- Methods : The synthesis of these compounds often involves the functionalization of preformed pyrrolidine rings .
- Results : Some pyrrolidine derivatives have shown promising results in inhibiting the growth of certain bacteria and fungi .
4. Anticonvulsant Therapy
- Application : Pyrrolidine derivatives have been explored for their potential anticonvulsant activities .
- Methods : The synthesis of these compounds often involves the functionalization of preformed pyrrolidine rings .
- Results : Some pyrrolidine derivatives have shown promising results in inhibiting convulsions in preclinical studies .
5. Prodrug Development
- Application : Pyrrolidine derivatives, such as nitrobenzyl-linezolid, have been used in the development of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug.
- Methods : The synthesis of these compounds often involves the functionalization of preformed pyrrolidine rings . For example, the synthesis of nitrobenzyl-linezolid involved the Curtius rearrangement of an intermediate, which was then trapped in situ with nitrobenzyl alcohol .
6. Enzyme Inhibition
- Application : Pyrrolidine derivatives have been found to have diverse enzyme inhibitory effects .
- Methods : The synthesis of these compounds often involves the functionalization of preformed pyrrolidine rings .
- Results : Some pyrrolidine derivatives have shown promising results in inhibiting certain enzymes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRULNKOFMFLCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354818 | |
| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrobenzyl)pyrrolidine | |
CAS RN |
133851-67-9 | |
| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
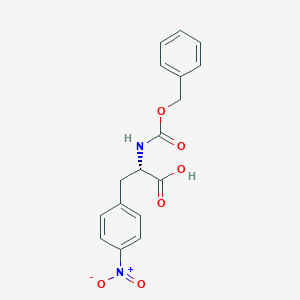
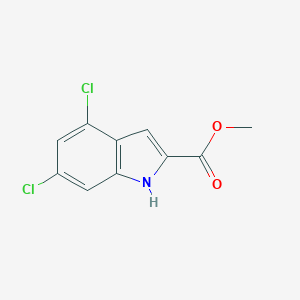
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
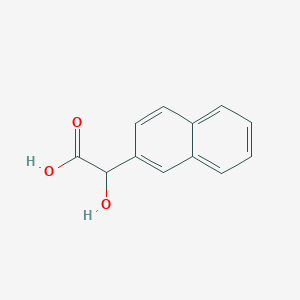
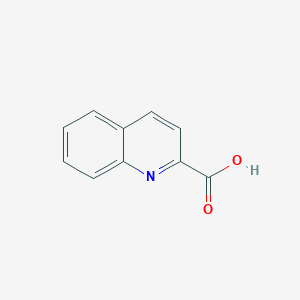
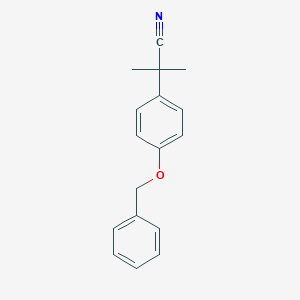
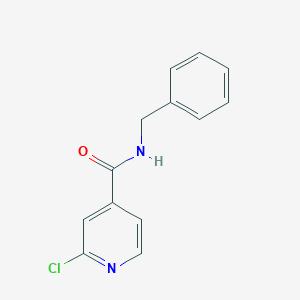
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)
